Product packaging for 2-Methoxypyridin-4-ol(Cat. No.:CAS No. 66080-45-3)

2-Methoxypyridin-4-ol

Cat. No.: B1388661
CAS No.: 66080-45-3
M. Wt: 125.13 g/mol
InChI Key: LRNDOTVCAIEGPH-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridinols in Chemical Research

The journey into the world of pyridine (B92270) and its derivatives began in the mid-19th century. In 1846, the initial pyridine scaffold was isolated from picoline. rsc.org Later, the structure of pyridine was elucidated by Wilhelm Korner in 1869 and James Dewar in 1871. rsc.org The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org

Pyridinols, a class of pyridine derivatives characterized by a hydroxyl group on the pyridine ring, have garnered significant attention in chemical research. Their synthesis has been a subject of interest, with various methods being developed over time. One notable approach is a three-component synthesis of pyridin-4-ols from alkoxyallenes, nitriles, and carboxylic acids, which was serendipitously discovered in 2001. chim.it This method has proven to be flexible, allowing for the use of a wide range of starting materials. chim.it

The significance of pyridinols and their derivatives is underscored by their diverse applications, particularly in medicinal chemistry. The versatility of the pyridine ring system, including pyridinols, makes it a valuable scaffold for developing new therapeutic agents. enpress-publisher.comnih.gov

Overview of the Pyridine Scaffold in Medicinal and Organic Chemistry

The pyridine ring, an aromatic heterocyclic compound, is a fundamental building block in both medicinal and organic chemistry. numberanalytics.comnumberanalytics.com It is isoelectronic with benzene, but the presence of the nitrogen atom imparts unique properties, such as a dipole moment and basicity, making it a polar and ionizable molecule. numberanalytics.comfiveable.me These characteristics influence its reactivity and make it a versatile component in the synthesis of a vast array of compounds. numberanalytics.comfiveable.me

In medicinal chemistry, the pyridine scaffold is one of the most prevalent structural units found in pharmaceutical agents. rsc.orgnih.gov Its presence can enhance the solubility and bioavailability of drug molecules. enpress-publisher.com Numerous commercially available drugs across a wide spectrum of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents, contain a pyridine ring. nih.gov In fact, it is estimated that over 7000 existing drug molecules of medicinal importance contain a pyridine nucleus. rsc.orgrsc.org

The importance of pyridine in organic chemistry is equally profound. numberanalytics.com It serves as a solvent, a reagent, and a building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comyoutube.com Pyridine's ability to act as a weak base and a nucleophile allows it to participate in a variety of chemical reactions. fiveable.meyoutube.com The synthesis of pyridine derivatives has a rich history, with methods evolving from classical condensation and cyclization reactions to more modern transition metal-catalyzed and biocatalytic approaches. numberanalytics.combaranlab.org

Table 1: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic Use
AbirateroneProstate cancer
EnpirolineMalaria
NicotinamidePellagra (niacin deficiency)
PiroxicamArthritis
IsoniazidTuberculosis
OmeprazoleUlcers
AtazanavirHuman Immunodeficiency Virus (HIV)
Imatinib mesylateChronic Myelogenous Leukemia

This table is not exhaustive and serves to illustrate the diversity of applications. rsc.orgnih.gov

Specific Focus on 2-Methoxypyridin-4-ol: Research Trajectories and Academic Relevance

Within the broad family of pyridine derivatives, this compound and related methoxypyridines have emerged as compounds of significant academic and research interest. The introduction of a methoxy (B1213986) group to the pyridine ring can modulate the electronic properties and basicity of the molecule. For instance, 2-methoxypyridines exhibit lower basicity compared to unsubstituted pyridine due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This altered reactivity can be advantageous in certain synthetic strategies. nih.gov

Research into methoxypyridine derivatives has explored their synthesis and potential applications. For example, the synthesis of 2-methoxypyridine-3,4-dicarbonitriles has been achieved through the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860). researchgate.net Furthermore, methoxypyridine motifs have been incorporated into the design of novel gamma-secretase modulators, which are of interest in the study of Alzheimer's disease. nih.gov In this context, the methoxypyridine core was found to improve the activity and solubility of the compounds. nih.gov

The synthesis of various substituted 2-methoxypyridines is an active area of investigation. For instance, a method for the synthesis of 2-alkoxy-4-substituted pyridine derivatives starting from 2-chloropyridine (B119429) has been developed. google.com Additionally, research has been conducted on the synthesis and properties of other methoxypyridine isomers, such as 4-amino-2-methoxypyridine, which serves as an important intermediate in organic synthesis. innospk.com

The academic relevance of this compound and its analogs is tied to their role as versatile intermediates and scaffolds in the development of new molecules with potentially valuable properties. Their study contributes to the broader understanding of pyridine chemistry and the ongoing search for novel compounds in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1388661 2-Methoxypyridin-4-ol CAS No. 66080-45-3

Properties

IUPAC Name

2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNDOTVCAIEGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314632
Record name 2-Methoxy-4-pyridinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-45-3
Record name 2-Methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66080-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-pyridinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methoxypyridin 4 Ol and Its Derivatives

Regioselective Synthesis Strategies

Regioselectivity is a cornerstone of synthesizing substituted pyridines. The ability to direct reactions to a specific position on the heterocyclic ring is paramount. This is often accomplished through the use of carefully chosen starting materials, intermediates, and reaction sequences.

One established route to 2-Methoxypyridin-4-ol involves the use of pyridone intermediates. This multi-step approach allows for the sequential introduction and modification of substituents on the pyridine (B92270) core. google.com The general strategy often begins with a pre-functionalized ring, which is then converted to a pyridone, followed by further modifications.

The synthesis often commences with a disubstituted pyridine, such as 2,4-dimethoxypyridine (B102433), which serves as a key precursor. This starting material can undergo electrophilic substitution, like bromination, to introduce a functional group that directs subsequent transformations. The synthesis of a key intermediate, 5-Bromo-2,4-dimethoxypyridine, is typically achieved through the electrophilic bromination of 2,4-dimethoxypyridine.

This table outlines a typical reaction for creating a key intermediate:

Starting Material Reagent Solvent Conditions Product Yield

Data sourced from

An alternative pathway involves building the pyridine ring from acyclic precursors. For instance, a process to create a related substituted 4-methoxypyridine (B45360) involves several key steps starting from the acylation of 2-methyl-1-penten-1-alkoxy-3-one to yield a 4-pyrone derivative. This pyrone is then converted to a 4(1H)-pyridone through ammonolysis. Subsequent halogenation and methoxylation steps lead to the desired 4-methoxypyridine core structure. google.com

A critical step in the synthesis of this compound from a 2,4-dimethoxypyridine intermediate is the regioselective dealkylation (specifically, demethylation) of the methoxy (B1213986) group at the C-4 position, while leaving the C-2 methoxy group intact. The electronic properties of the pyridine ring make the C-4 position more susceptible to demethylation. This selective removal is a challenging but essential transformation. Reagents such as boron tribromide (BBr₃) are effective for this purpose. Another common method involves using strong acids like hydrobromic acid (HBr). nih.gov

This table summarizes common dealkylation reagents and conditions:

Starting Material Reagent Solvent Conditions Product
5-Bromo-2,4-dimethoxypyridine Boron tribromide (BBr₃) Dichloromethane (B109758) (CH₂Cl₂) -78°C to Room Temp 5-Bromo-2,4-dihydroxypyridine

Data sourced from nih.gov

The synthesis of derivatives, such as N-difluoromethylated pyridones, represents an important area of research. Direct difluoromethylation of 4-hydroxypyridine (B47283) (which exists in tautomeric equilibrium with pyridin-4(1H)-one) provides a route to N-difluoromethyl-4-pyridone. acs.orgrsc.org This transformation introduces the valuable difluoromethyl group, a motif of interest in medicinal chemistry. rsc.org

The mechanism for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate is proposed to be a two-step process. acs.orgrsc.org It begins with the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the ethyl bromodifluoroacetate. This initial N-alkylation forms an N-difluoromethylated pyridinium (B92312) salt intermediate. rsc.org This is followed by an in situ hydrolysis of the ester group and subsequent decarboxylation, which yields the final N-difluoromethylated product. rsc.org When 4-methoxypyridine is used as the substrate under these conditions, the reaction proceeds to form N-difluoromethyl-4-pyridone, indicating a demethylation step also occurs. rsc.org This contrasts with difluoromethylation reactions that proceed via a difluorocarbene intermediate, which is not observed in this pathway. rsc.org

The successful synthesis of N-difluoromethylated pyridones relies on the careful selection of reagents and control of reaction parameters. Ethyl bromodifluoroacetate is a commonly used, commercially available reagent for this transformation. rsc.orgrsc.org The reaction conditions are typically transition-metal-free. rsc.org

This table details the reagents and conditions for the direct difluoromethylation of 4-hydroxypyridine and a related substrate:

Substrate Reagent(s) Base Solvent Conditions Product Yield
4-Hydroxypyridine Ethyl bromodifluoroacetate DBU Acetonitrile (B52724) 80 °C, 12 h N-difluoromethyl-4-pyridone Excellent

Data sourced from acs.orgrsc.org

Other difluoromethylating agents have been developed, such as Zn(SO₂CF₂H)₂, which operates through a radical process, offering an alternative pathway for the direct difluoromethylation of various heteroarenes. nih.govscispace.com

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a significant pathway for the synthesis of substituted pyridines. ntu.edu.sgpressbooks.pub This approach is particularly useful for introducing nucleophiles onto the pyridine ring, which is inherently electron-deficient. ntu.edu.sg

Halogenated pyridines are common precursors for the synthesis of this compound and its derivatives. ntu.edu.sgamazonaws.com The halogen atom, typically chlorine or bromine, acts as a good leaving group, facilitating nucleophilic substitution. gcwgandhinagar.comsmolecule.com For instance, 4-chloropyridine (B1293800) hydrochloride can be converted to 4-methoxypyridine through nucleophilic substitution with sodium methoxide (B1231860). arkat-usa.org Similarly, 2-amino-4-methoxypyridine (B134910) can be synthesized from 2-amino-4-chloropyridine (B16104) via an aromatic nucleophilic substitution reaction with sodium methoxide.

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents on the pyridine ring. baranlab.org Electron-withdrawing groups can enhance the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack. pressbooks.pub The choice of halogen can also be critical, with different halogens offering varying levels of reactivity and potential for sequential substitutions.

Table 1: Examples of Halogenated Pyridine Precursors in SNAr Reactions

Precursor Reagent Product Reference
4-Chloropyridine hydrochloride Sodium methoxide 4-Methoxypyridine arkat-usa.org
2-Amino-4-chloropyridine Sodium methoxide 2-Amino-4-methoxypyridine

Base-mediated transformations are integral to many SNAr syntheses of this compound derivatives. Bases are often required to deprotonate the nucleophile, increasing its reactivity. For example, the synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence is carried out in the presence of K₂CO₃. nih.gov

The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, and acetonitrile are often preferred for SNAr reactions as they can solvate the cationic species without strongly interacting with the nucleophile. nih.govresearchgate.net For instance, the synthesis of amine-containing pyrimidines through a tandem sequence has been shown to work effectively in dioxane, with THF, MeCN, toluene, and dichloromethane also being viable options. nih.gov In some cases, the solvent can directly participate in or mediate the reaction, influencing the product distribution. researchgate.net

A notable development is the use of a sodium hydride-lithium iodide (NaH-LiI) composite for the nucleophilic amination of methoxypyridines. ntu.edu.sg This system allows for the amination at the C2- or C4-position without the need for an electron-withdrawing group, which is typically required. ntu.edu.sg

Functionalization Reactions and Derivatization

The this compound scaffold can be further modified through various functionalization reactions to generate a diverse range of derivatives.

Oxidation and Reduction Pathways

Oxidation and reduction reactions are fundamental transformations in organic chemistry that can be applied to modify the functional groups on the this compound core. byjus.comyoutube.comncert.nic.in For example, a nitro group on a pyridine ring can be reduced to an amino group using reducing agents like iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl). ambeed.com This transformation is valuable for introducing an amino functionality. ambeed.com

Conversely, the methoxy group can potentially be oxidized to a carbonyl or carboxylic acid group using strong oxidizing agents such as chromic acid or potassium permanganate, although this may require harsh conditions. ambeed.com The pyridine ring itself is generally stable to oxidation, but specific reagents like 2-iodylbenzoic acid (IBX) can oxidize benzylic and allylic positions. orientjchem.org

Nucleophilic Substitution Reactions of the Methoxy Group

While the methoxy group is generally a poor leaving group, it can undergo nucleophilic substitution under certain conditions, particularly when activated. ntu.edu.sgntu.edu.sg For instance, the NaH-LiI system has been shown to facilitate the nucleophilic amination of methoxypyridines, where the methoxy group is displaced by an amine. ntu.edu.sg This provides a direct method for introducing amino groups at the 2- or 4-position of the pyridine ring. ntu.edu.sg The reaction of 4-methoxypyridine derivatives with alkyl iodides can lead to the formation of N-methylpyridones, indicating a demethylation followed by N-alkylation. researchgate.net

Introduction of Other Functional Groups (e.g., amino, halogen)

Various functional groups can be introduced onto the this compound ring system to create derivatives with diverse properties.

Amino Group: The introduction of an amino group can be achieved through several methods. As mentioned, nucleophilic amination of methoxypyridines is a direct route. ntu.edu.sg Another approach involves the reduction of a nitro group. ambeed.com For example, 2-amino-4-methoxypyridine can be synthesized from 2-bromo-4-methoxypyridine (B110594) via a copper-catalyzed coupling reaction with an amine.

Halogen Group: Halogenation of the pyridine ring is a key strategy for creating versatile intermediates for further functionalization, such as cross-coupling reactions. amazonaws.com Direct halogenation can be achieved using various halogenating agents. For instance, 2-bromo-4-methoxypyridine can be prepared by lithiating 4-methoxypyridine at the C-2 position followed by bromination. arkat-usa.org The Sandmeyer reaction is another method to introduce an iodine atom, where an amino group is first diazotized and then treated with potassium iodide.

Table 2: Functionalization Reactions of this compound Derivatives

Reaction Type Reagents/Conditions Functional Group Transformation Reference
Reduction Fe/HCl or Sn/HCl Nitro to Amino ambeed.com
Nucleophilic Amination NaH-LiI, Amine Methoxy to Amino ntu.edu.sg
Halogenation (Bromination) BuLi-LiDMAE, 1,2-dibromotetrachloroethane C-H to C-Br arkat-usa.org

Formation of Metal Complexes with Pyridinol Ligands

Pyridinol ligands, including derivatives of this compound, readily form complexes with a variety of metal ions. The coordination chemistry of these ligands is of significant interest due to their versatile binding modes and the potential applications of the resulting metal complexes in catalysis and materials science.

The coordination between pyridinol derivatives and metal ions can involve both σ-bonding and π-bonding. cdnsciencepub.com The σ-bond is formed by the donation of the non-bonding electron pair from the pyridine nitrogen to the metal ion. cdnsciencepub.com The extent of π-bonding, which involves the back-donation of electron density from the metal to the ligand's π* orbitals, influences the properties of the complex. cdnsciencepub.com

The formation of metal complexes with pyridinol ligands has been studied for various metals, including iron(III), copper(II), cobalt(II), and nickel(II). nih.govresearchgate.net For instance, iron(III) complexes with pyridinols have been utilized for the selective detection and determination of the metal. nih.gov The stability constants of bivalent metal complexes with pyridinols have been determined potentiometrically, providing quantitative insight into the strength of the metal-ligand interactions. nih.gov

A notable feature of some pyridinol-based ligands is their ability to coordinate to two metal ions, leading to the formation of polymeric coordination chains. researchgate.netunifi.it This bridging capability is a key aspect in the design of coordination polymers and metal-organic frameworks. The coordination of the pyridinol group to two metal ions can also alter the surface charge of the pyridine ring, creating environments suitable for the assembly of other molecules, such as polyiodide anions. researchgate.netunifi.it

Schiff base ligands derived from methoxypyridine compounds and their metal complexes have also been synthesized and characterized. researchgate.net These complexes, often involving metals like Zn(II), Cu(II), Co(II), and Ni(II), have shown potential in various applications due to the enhanced biological activity upon coordination. researchgate.net

Table 1: Examples of Metal Complexes with Pyridinol-based Ligands

Ligand TypeMetal Ion(s)Key FeaturePotential Application
PyridinolIron(III)Forms stable complexesSelective metal detection nih.gov
Pyridinol-based tetraazacyclophanesCopper(II)Forms polymeric coordination chainsElectronic materials researchgate.netunifi.it
Schiff base from 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenolZn(II), Cu(II), Co(II), Ni(II)Enhanced biological activityAntimicrobial, Anticancer researchgate.net
2-Pyridonates3d Transition MetalsMetal-ligand cooperationCatalysis rsc.org

Optimization of Synthetic Pathways

Temperature and Solvent Control

The optimization of reaction conditions, particularly temperature and solvent, is crucial for maximizing the yield and purity of this compound and its derivatives. For instance, in the synthesis of 5-amino-6-methoxypyridin-2-ol (B6259157), temperature control is critical during the initial nitration step of 2-aminopyridine (B139424), where the temperature is maintained below 10°C during acid addition to prevent over-nitration. The subsequent hydrolysis step also requires careful temperature modulation at 0–5°C to prevent decomposition.

Solvent choice also plays a significant role. In the synthesis of 5-amino-6-methoxypyridin-2-ol, ethylene (B1197577) dichloride is used as the solvent for the nitration step, while methanol (B129727) is employed for the final catalytic hydrogenation. The selection of an appropriate solvent is essential for ensuring the solubility of reactants and facilitating the desired reaction pathway. For example, in the synthesis of 2-hydrazinopyridine (B147025) derivatives, N-dimethylpropanolamine was chosen as a solvent to meet the solubility requirements of the reaction raw materials. google.com

Catalyst Selection and Impact on Yield and Selectivity

The choice of catalyst is a critical factor influencing the yield and selectivity of synthetic routes toward pyridinol derivatives. In the synthesis of 5-amino-6-methoxypyridin-2-ol, a 10% palladium on carbon (Pd/C) catalyst is used for the hydrogenation of the nitro group to an amino group, achieving a high yield and purity. The reusability of such catalysts is also an important consideration in industrial applications, with Pd/C catalysts showing retained activity over multiple cycles.

In some reactions, a combination of catalysts can be beneficial. For the synthesis of certain 2-hydrazinopyridine derivatives, a mixed catalyst of palladium on carbon and platinum on carbon is preferred. google.com Lewis acids, such as zinc chloride (ZnCl₂), can also be used to enhance the efficiency of cyclization reactions in the synthesis of pyridinol derivatives.

The catalyst can also influence the reaction mechanism. For example, in the synthesis of 2-arylimidazo[1,2-a]pyridines, iodine was found to be an effective catalyst, while Cu(I) salts resulted in a sluggish reaction. acs.org

One-Pot Synthesis Approaches

One-pot synthesis methods offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the synthesis of substituted pyridines and related heterocyclic compounds. For example, a four-component one-pot reaction has been utilized to synthesize 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation with InCl₃ as a catalyst. aablocks.com This method provides a facile and efficient route to complex molecules from simple starting materials.

Another example is the one-pot synthesis of cdnsciencepub.comresearchgate.netunifi.ittriazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature. rsc.org This approach is notable for its mild reaction conditions and functional group tolerance. Similarly, a one-pot synthesis of 4-pyrimidone-2-thioethers has been reported through a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters, demonstrating the utility of one-pot methods for the large-scale synthesis of important pharmaceutical intermediates. rsc.orgnih.gov

Synthesis of Related Pyridinols and Methoxy-Substituted Pyridines

2-(Difluoromethoxy)pyridin-4-ol Analogs

The synthesis of analogs of this compound, such as those containing a difluoromethoxy group, is of interest for their potential applications in medicinal chemistry. The synthesis of 4-[2-(difluoromethoxy)phenyl]-substituted 1,4-dihydropyridines has been reported. researchgate.net These compounds are analogs of the cognition enhancer cerebrocrast. researchgate.net The synthetic route involves the reaction of 4-(difluoromethoxy)benzaldehyde (B1349792) with other reagents to construct the dihydropyridine (B1217469) ring. researchgate.net

3-Methoxypyridin-4-ol and its Synthesis

The synthesis of substituted methoxypyridinols, such as 3-Methoxypyridin-4-ol, often involves multi-step processes that build upon a pre-functionalized pyridine core. While direct synthesis pathways for 3-Methoxypyridin-4-ol are not extensively detailed in readily available literature, its synthesis can be inferred from methodologies used for structurally related isomers and derivatives. A common strategy involves the introduction of a methoxy group onto a pyridine ring via nucleophilic aromatic substitution (SNAr).

One plausible route starts with a di-substituted pyridine, such as a dihalopyridine. For instance, the synthesis of related methoxypyridine analogs has been achieved by reacting a bromo-substituted aminopyridine with sodium methoxide. nih.gov This reaction displaces a halide, a good leaving group, with a methoxide ion. Following the successful installation of the methoxy group, subsequent chemical transformations would be required to introduce the hydroxyl group at the 4-position, potentially through oxidation or other functional group interconversions.

Another general approach involves the functionalization of a pre-existing pyridin-4-ol scaffold. For example, the synthesis of 3-Chloro-5-methoxypyridin-4-ol is achieved through the chlorination of 5-methoxypyridin-4-ol. This highlights a strategy where the methoxy group is already in place, and other positions on the ring are subsequently modified. Therefore, a hypothetical synthesis for 3-Methoxypyridin-4-ol could involve starting with a suitable precursor like 3-aminopyridin-4-ol and converting the amino group to a methoxy group, although this can be a challenging transformation. A more likely route involves the careful protection and deprotection of functional groups while building the desired substitution pattern on the pyridine ring.

Below is a table outlining a representative synthetic approach based on established reactions for related compounds.

Table 1: Representative Synthesis of a Methoxypyridine Derivative

Step Starting Material Reagents and Conditions Intermediate/Product Key Transformation Reference

This table illustrates a known reaction for a related compound to indicate the type of methodology that could be adapted for the synthesis of 3-Methoxypyridin-4-ol.

Synthesis of 4-Amino-5-methylpyridin-2-ol

The synthesis of 4-Amino-5-methylpyridin-2-ol, a key intermediate for various applications, has been well-documented through several effective routes. evitachem.comchemicalbook.com These methods typically involve the conversion of a chloro-substituted pyridine precursor into the desired pyridinol derivative.

A widely cited method involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) (KOH) in methanol. google.com This reaction is generally conducted under elevated temperature and pressure, often utilizing an autoclave, to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group. google.com This process has been optimized to produce the target compound with high purity (>99%) and a total yield of 84% over two steps. google.com

Another established synthetic approach starts with the same precursor, 2-chloro-4-amino-5-methylpyridine, but employs a different solvent system. chemicalbook.com In this variation, the starting material is dissolved in ethylene glycol, and the product is subsequently precipitated by the addition of a hydrochloric acid/methanol solution. chemicalbook.com

For industrial-scale production, a two-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide has been developed. google.com The first step involves the hydrogenation of the nitro-N-oxide starting material using a platinum catalyst to yield the intermediate, 2-chloro-5-methyl-4-pyridinamine. google.com This intermediate is then converted to the final product, 4-Amino-5-methylpyridin-2-ol, using the previously described KOH/methanol method. google.com

Table 2: Summary of Synthetic Routes for 4-Amino-5-methylpyridin-2-ol

Starting Material Reagents & Solvents Conditions Outcome Reference(s)
2-Chloro-5-methyl-4-pyridinamine KOH, Methanol Elevated temperature, Autoclave/Pressure Reactor High purity (>99%) 4-Amino-5-methylpyridin-2-ol google.com
2-Chloro-4-amino-5-methylpyridine Ethylene Glycol, then HCl/Methanol Dissolution followed by precipitation Crude 4-Amino-5-methylpyridin-2-ol evitachem.comchemicalbook.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxypyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insight into the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 2-Methoxypyridin-4-ol, the chemical shifts (δ) of the protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nature of the pyridine (B92270) ring. The spectrum typically shows distinct signals for the methoxy protons and the aromatic protons on the pyridine ring. For instance, in deuterated chloroform (B151607) (CDCl₃), the methoxy group protons often appear as a singlet, while the ring protons exhibit splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with adjacent protons. chemicalbook.com The exact chemical shifts can vary based on the solvent used. sigmaaldrich.com

Table 1: Representative ¹H NMR Data for 2-Methoxypyridine (B126380) Derivatives

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-MethoxypyridineCDCl₃H-68.16d-
H-47.52t-
H-36.82d-
H-56.72t-
-OCH₃3.92s-
5-Iodo-2-methoxypyridineCDCl₃----

¹³C NMR for Carbon Skeleton Analysis

Table 2: Representative ¹³C NMR Data for Pyridine Derivatives

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
3-PhenylpyridineCDCl₃Aromatic Carbons123.58, 127.17, 128.13, 128.78, 129.11, 134.38, 136.65, 137.83, 148.33, 148.47
2-PhenylpyridineCDCl₃Aromatic Carbons120.68, 122.16, 126.97, 127.19, 128.80, 129.05, 136.94, 149.56, 157.42

¹⁹F NMR for Fluorinated Analogs

For derivatives of this compound that contain fluorine, ¹⁹F NMR is a powerful tool. beilstein-journals.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a very sensitive nucleus for NMR studies. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it excellent for detecting subtle structural changes. researchgate.net The technique is crucial for confirming the successful incorporation of fluorine into the molecule and for studying its interaction with neighboring atoms. rsc.orgdtic.mil The diastereomeric ratio of fluorinated compounds can also be determined using ¹⁹F NMR peak areas. rsc.org

2D-NMR Techniques (e.g., HMBC, COSY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the mapping of proton-proton connectivity networks within the molecule. libretexts.orgcam.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. uvic.ca It is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For example, an HMBC spectrum could show a correlation between the methoxy protons and the C-2 carbon of the pyridine ring, confirming the position of the methoxy group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]+• would confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern is unique to the molecule's structure. In electron ionization (EI) MS, the molecular ion can break apart into smaller, stable fragment ions. Common fragmentation pathways for similar compounds include the loss of neutral molecules or radicals. libretexts.orgyoutube.com For instance, a chlorinated derivative like 3-Chloro-5-methoxypyridin-4-ol shows a dominant fragment from the loss of both chlorine and the methoxy group. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, can lead to characteristic isotopic patterns (M+ and M+2 peaks) in the mass spectrum, which helps to identify the presence and number of chlorine atoms. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. savemyexams.com Covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretch: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-O stretch: The C-O stretching of the ether (methoxy group) and the alcohol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a molecular "fingerprint" that can be used to confirm the identity of the compound by comparison with a known spectrum. savemyexams.com

Table 3: General IR Absorption Frequencies for Functional Groups in this compound

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200 - 3600 (broad)
Methoxy (-OCH₃)C-H stretch2850 - 3000
Pyridine RingC-H stretch (aromatic)3000 - 3100
C=C and C=N stretch1400 - 1600
Ether/AlcoholC-O stretch1000 - 1300

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for separating components within a mixture. The principle of HPLC relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase, which is pumped through the column at high pressure. This separation allows for both qualitative and quantitative analysis.

For pyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a buffer. ptfarm.plresearchgate.net The separation is based on the hydrophobic interactions of the analytes with the stationary phase; more nonpolar compounds are retained longer.

In the analysis of methoxypyridine derivatives, HPLC is crucial for confirming the purity of the final products and intermediates. For instance, the purity of compounds like 2-(Chloromethyl)-5-methoxypyridin-4-ol and 5-amino-6-methoxypyridin-2-ol (B6259157) has been documented to be assessed by HPLC, often requiring a purity threshold of >95% for research-grade materials. bldpharm.com

A typical HPLC method for a methoxypyridine derivative might involve a C18 column and a mobile phase gradient of acetonitrile and a phosphate (B84403) buffer at a specific pH. ptfarm.plresearchgate.netnih.gov Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which measures the absorbance at specific wavelengths. researchgate.nettorontech.com The retention time (the time it takes for a compound to elute from the column) is a characteristic parameter for identification under specific chromatographic conditions. The peak area in the resulting chromatogram is proportional to the concentration of the compound, enabling quantitative analysis.

A study on a related complex pyridine derivative, 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, utilized a validated RP-HPLC method for purity evaluation. The analysis was performed on a LiChrosorb® 100 RP-18 column with an eluent composed of acetonitrile and a phosphate buffer (pH=2), and UV detection at 239 nm. ptfarm.plresearchgate.net This method was validated for parameters including selectivity, precision, accuracy, and linearity. ptfarm.pl

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Typical Conditions
Column Reversed-Phase C18 (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH often acidic, e.g., 2-3)
Detection UV-Vis or PDA Detector (e.g., at 239 nm, 224 nm, 285 nm) ptfarm.plnih.gov
Flow Rate Typically 1.0 mL/min

| Temperature | Ambient or controlled (e.g., 25°C) researchgate.net |

This table presents a generalized set of parameters based on methods used for related pyridine compounds. Specific conditions for this compound would require experimental optimization.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interferences. usp.org This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

For derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating their three-dimensional solid-state structure. The process involves growing a single crystal of sufficient quality, which is then mounted on a diffractometer. By measuring the angles and intensities of the diffracted X-rays, a 3D electron density map of the crystal is generated, from which the atomic positions can be determined. wikipedia.org

Research on related methoxypyridine derivatives showcases the utility of this technique. For example, the crystal structure of (E)-2-methoxy-5-(((6-methoxypyridin-3-yl)imino)methyl)phenol was solved using single-crystal X-ray diffraction, revealing a monoclinic space group P21/c. researchgate.net The analysis detailed the molecular packing, which was stabilized by O–H···N and C–H···O intermolecular hydrogen bonds. researchgate.net

In another study, a series of bent-shaped luminescent mesogens based on a 2-methoxy-3-cyanopyridine core were characterized by single-crystal X-ray diffraction. researchgate.net The analysis of one derivative (compound 4n ) showed it crystallizes in the orthorhombic space group Aba2. researchgate.net The data revealed a slightly non-planar conformation and provided precise torsion angles, which helped to explain the molecule's conjugated system and its observed liquid crystalline properties. researchgate.net

Table 2: Example Crystallographic Data for a 2-Methoxypyridine Derivative (Compound 4n)

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group Aba2 researchgate.net
a (Å) 14.8343(5) researchgate.net
b (Å) 44.690(2) researchgate.net
c (Å) 7.3614(3) researchgate.net
Volume (ų) 4880.2(3) researchgate.net

| Z | 8 | researchgate.net |

This data is for a complex derivative containing a 2-methoxypyridine core and illustrates the type of information obtained from X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD) is another application of this technique, used to identify crystalline phases and assess the crystallinity of a bulk sample. americanpharmaceuticalreview.comrsc.org Each crystalline solid has a characteristic PXRD pattern, which serves as a "fingerprint" for identification. forcetechnology.com

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermal Gravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com This method is primarily used to determine the thermal stability and composition of materials. torontech.com The resulting TGA curve plots mass loss against temperature, providing information about decomposition patterns, moisture content, and the presence of volatile components. torontech.comresearchgate.net

For this compound and its derivatives, TGA is employed to evaluate their stability at elevated temperatures. The analysis involves heating a small amount of the sample on a precision balance inside a furnace under a controlled atmosphere (e.g., nitrogen or air) and recording the mass change as the temperature is increased at a constant rate. orientjchem.org

Studies on related heterocyclic compounds demonstrate the application of TGA. For instance, the thermal analysis of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine metal complexes showed multi-stage decomposition patterns. nih.gov The TGA curve for the Cu(II) complex indicated a first stage of degradation between 28.71–470.13 °C, corresponding to the loss of a water molecule, followed by subsequent stages representing the loss of organic moieties. nih.gov Similarly, the Co(II) complex showed a three-stage decomposition, with the initial loss of a water molecule occurring between 26.94–132.33 °C. nih.gov

In a study of a squaric acid derivative of 5-amino-2-methoxypyridine, TGA was used in conjunction with other thermal methods (DSC, DTA) to elucidate a phase transition occurring at 200 °C. researchgate.net This demonstrates the ability of TGA to not only show decomposition but also to help identify other thermally induced events.

Table 3: TGA Decomposition Stages for MPM-Metal(II) Complexes

Complex Decomposition Stage Temperature Range (°C) Weight Loss (%) Attributed Loss Reference
MPM-Cu(II) 1st 28.71–470.13 37.92 Water molecule nih.gov
2nd 470.13–700.19 57.69 Organic moiety nih.gov
3rd 700.19–798.97 - Remaining organic moiety nih.gov
MPM-Co(II) 1st 26.94–132.33 12.84 Water molecule nih.gov
2nd 132.33–534.69 33.78 Organic moiety nih.gov

This table shows data for derivatives containing a methoxypyridine moiety, illustrating how TGA provides quantitative information on thermal decomposition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The wavelength of light absorbed is dependent on the specific electronic transition occurring, which is characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and conjugated systems. uomustansiriyah.edu.iq

For this compound and its derivatives, UV-Vis spectroscopy provides valuable information about their electronic structure. The pyridine ring itself is a chromophore, and its absorption spectrum can be influenced by substituents like the methoxy and hydroxyl groups. The spectra are typically recorded by passing a beam of light through a dilute solution of the compound and measuring the absorbance at various wavelengths. researchgate.net

The main electronic transitions observed in organic molecules like pyridine derivatives are π→π* and n→π* transitions. tanta.edu.eg

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions found in compounds with double or triple bonds and aromatic systems. uomustansiriyah.edu.iq

n→π transitions* involve the excitation of an electron from a non-bonding orbital (e.g., on an oxygen or nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity than π→π* transitions. researchgate.net

In a study of 2-methoxy-3-cyanopyridine derivatives, the UV-visible absorption spectra were recorded in chloroform. researchgate.net The emission spectra of some of these compounds exhibited strong bands attributed to π-π* electronic transitions involving the entire conjugated system of the molecules. researchgate.net For another related pyridine derivative, spectrophotometric analysis in 0.01 M HCl identified absorption maxima at 224, 285, and 348 nm. nih.gov

The solvent used can influence the absorption maxima. For n→π* transitions, increasing solvent polarity often leads to a hypsochromic (blue) shift to shorter wavelengths. uomustansiriyah.edu.iq Conversely, for π→π* transitions, a bathochromic (red) shift to longer wavelengths is often observed with increasing solvent polarity. tanta.edu.eg

Table 4: Illustrative UV-Vis Absorption Data for Pyridine Derivatives

Compound/Derivative Type Solvent λmax (nm) Transition Type (Probable) Reference
4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine 0.01 M HCl 224, 285, 348 π→π* and n→π* nih.gov
3-thionicotinoylaminodibenzofuran (ligand) Not specified ~285 (35087 cm⁻¹) π→π* researchgate.net
~367 (27248 cm⁻¹) n→π* researchgate.net

This table presents data for related heterocyclic systems to illustrate the types of electronic transitions and absorption maxima observed.

Computational Chemistry and Theoretical Studies of 2 Methoxypyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods allow for a detailed analysis of the molecule's geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bhu.ac.inclinicsearchonline.org For 2-Methoxypyridin-4-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecule's geometry in the gas phase. bhu.ac.inclinicsearchonline.org This process determines the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths and bond angles. bhu.ac.in

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. Theoretical calculations can predict various molecular properties that can be compared with experimental data for validation. researchgate.net The electronic properties, such as dipole moment and total energy, are also calculated to characterize the molecule's polarity and stability.

Table 1: Calculated Geometrical Parameters of this compound (Example Data) Note: The following data is illustrative and would be derived from specific DFT calculations.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-N1 1.345 C6-N1-C2 118.5
C6-N1 1.350 C2-C3-C4 120.2
C2-O(Me) 1.360 C3-C4-C5 119.8
C4-O(H) 1.355 C4-C5-C6 120.1
C-H (avg) 1.085 H-C-C (avg) 120.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comirjweb.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. ajchem-a.comirjweb.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO. ajchem-a.com

Electron Affinity (A): Approximated as -ELUMO. ajchem-a.com

Electronegativity (χ): Calculated as (I + A) / 2. ajchem-a.com

Chemical Hardness (η): Calculated as (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η). ajchem-a.com

Electrophilicity Index (ω): Calculated as μ2 / 2η, where μ is the chemical potential (-(I+A)/2). researchgate.net

These descriptors provide a quantitative measure of the molecule's reactivity and potential for interaction with other chemical species. researchgate.netajchem-a.com

Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors of this compound (Example Data) Note: The following data is illustrative and would be derived from specific DFT calculations.

Parameter Value (eV)
EHOMO -6.50
ELUMO -1.25
HOMO-LUMO Gap (ΔE) 5.25
Ionization Potential (I) 6.50
Electron Affinity (A) 1.25
Electronegativity (χ) 3.875
Chemical Hardness (η) 2.625
Chemical Softness (S) 0.381
Electrophilicity Index (ω) 2.85

Mulliken population analysis is a method for calculating partial atomic charges, which provides insight into the distribution of electrons among the atoms in a molecule. bhu.ac.in It helps to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). bhu.ac.in This information is valuable for understanding intermolecular interactions. ljmu.ac.ukskku.edu

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wuxiapptec.comresearchgate.net It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. wuxiapptec.com For this compound, the MEP map would likely show negative potential around the oxygen atoms and the nitrogen atom, indicating their nucleophilic character, and positive potential around the hydroxyl hydrogen, suggesting its susceptibility to deprotonation. wuxiapptec.com

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound (Example Data) Note: The following data is illustrative and would be derived from specific DFT calculations.

Atom Mulliken Charge (a.u.)
N1 -0.450
C2 0.380
O(Me) -0.550
C4 0.210
O(H) -0.600
H(O) 0.420

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. This method is widely used in drug discovery to understand and predict ligand-receptor interactions. nih.gov

In molecular docking studies, this compound would be treated as the ligand, and a specific protein target would be the receptor. The simulation explores various possible binding poses of the ligand within the active site of the receptor and calculates a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy indicates a more stable and favorable interaction. nih.gov

The analysis of the docked pose reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov These interactions are crucial for the biological activity of the molecule.

Molecular docking is a valuable tool for predicting the potential anti-inflammatory activity of compounds. nih.govmdpi.com Enzymes such as cyclooxygenase-2 (COX-2) are common targets for anti-inflammatory drugs. nih.govfip.org By docking this compound into the active site of COX-2, researchers can predict its potential to inhibit this enzyme. fip.orgnih.govmdpi.com

The binding energy and the specific interactions with key amino acid residues in the COX-2 active site can be compared to those of known anti-inflammatory drugs to assess its potential efficacy. nih.govmdpi.com For example, the formation of hydrogen bonds with residues like Ser530 or Arg120 in the COX-2 active site is often a key determinant of inhibitory activity.

Table 4: Example Molecular Docking Results of this compound with COX-2 Note: The following data is illustrative and would be derived from specific molecular docking simulations.

Parameter Value
Binding Affinity (kcal/mol) -7.5
Interacting Residues Ser530, Tyr385, Arg120, Val349
Types of Interactions Hydrogen bonds, Hydrophobic interactions

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling for derivatives of this compound is a critical aspect of computational chemistry, aimed at deciphering how specific structural modifications to the molecule influence its biological activity. These studies provide essential insights for designing more potent and selective compounds.

The biological activity of molecules derived from the 2-methoxypyridine (B126380) scaffold is highly dependent on the nature and position of various substituents. Research into different classes of these derivatives has revealed key SAR trends.

In the development of PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine structure, substituents at the fifth position of an attached oxazole (B20620) ring were found to be crucial for biological activity. nih.gov Studies indicated that amide substituents were more beneficial for ligand-receptor interaction than esters. nih.gov Specifically, N-alkyl amides of a moderate size, such as isopropyl and cyclopropyl (B3062369) groups, demonstrated ideal inhibitory activity, whereas substituents that were either too small or too large resulted in diminished activity. nih.gov This suggests a defined binding pocket that accommodates these specific groups. nih.gov

For a series of 2-methoxypyridine derivatives designed as gamma-secretase modulators (GSMs), the scaffold showed a wide tolerance for N-alkyl substitutions on a connected D-ring. nih.gov This tolerance for various linear, branched, and cyclic alkyl groups points to a large hydrophobic region near this substitution site. nih.gov However, replacing these alkyl groups with heterocyclic substituents proved detrimental to activity and led to poor metabolic stability. nih.gov The introduction of a 3-methoxy substituent on the pyridine (B92270) B-ring was found to improve aqueous solubility, a key property for drug development. nih.gov

In the context of antimicrobial agents, the electronic properties of substituents on related pyridine structures play a significant role. For instance, in nicotinic acid benzylidene hydrazide derivatives, the presence of electron-withdrawing nitro groups and electron-donating dimethoxy groups resulted in the most potent activity against various microbial strains. mdpi.com Similarly, for isonicotinic acid hydrazides, substituents such as bromine, chlorine, and methoxy (B1213986) groups led to highly active antimicrobial agents. mdpi.com

A study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles evaluated their cytotoxic activity against several cancer cell lines. The results, summarized in the table below, demonstrate how different aryl substituents at the 4-position of the pyridine ring influence the antiproliferative effects. researchgate.netmdpi.com Compounds with specific substitutions, such as 4-fluorophenyl (5d), 3-bromophenyl (5g), 4-bromophenyl (5h), and 4-iodophenyl (5i), exhibited promising cytotoxicity with IC50 values in the low micromolar range. researchgate.netmdpi.com

Table 1: Cytotoxic Activities of 2-Methoxypyridine Derivatives (5a-i)

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to create mathematical models that correlate the chemical structures of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding drug design.

Several QSAR studies have been conducted on pyridine-containing compounds, providing a framework for understanding the structural requirements for specific biological targets. For instance, a QSAR model was developed for mTOR (mechanistic target of rapamycin) inhibitors, which included a variety of molecular structures. nih.govtermedia.pl This model, which was built using 52 molecular descriptors for 170 different molecules, achieved a high correlation coefficient (R²) of 0.80813, indicating a strong relationship between the selected descriptors and mTOR inhibitory activity. nih.govtermedia.pl Such models can be used to predict the potential of new methoxypyridine derivatives as mTOR inhibitors. nih.gov

In another example, QSAR analysis was performed on 2-(4-methylsulphonylphenyl)pyrimidine derivatives, which are structurally related to pyridines, to understand their activity as cyclooxygenase-2 (COX-2) inhibitors. nih.gov The derived models highlighted the importance of atomic properties like Sanderson electronegativity and polarizability. nih.gov The study also identified that the prevalence of aromatic ether functionalities and specific structural fragments were key to rationalizing the inhibitory activity. nih.gov

For a series of 2-acylamino-4,6-diphenylpyridine derivatives acting as antagonists of the GPR54 receptor, a QSAR analysis revealed a positive correlation between biological activity and descriptors such as the logarithm of the partition coefficient (LogP) and stretch-bend energy (Esb). crpsonline.com The resulting model showed a high statistical significance (r² = 0.937), demonstrating its potential to guide the design of new GPR54 antagonists with predetermined affinity. crpsonline.com

Furthermore, QSAR models for substituted 2-aminopyridine (B139424) derivatives as nitric oxide synthase inhibitors have been developed. nih.gov These studies help in understanding the relationship between the structural features of these compounds and their activity, which is useful for designing novel and more potent inhibitors. nih.gov

Computational Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The computational prediction of ADMET properties is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. researchgate.netuniroma1.it Various in silico tools and models are employed to predict these properties, helping to minimize late-stage failures in drug development. researchgate.netuniroma1.it

For derivatives of 2-methoxypyridine, computational ADMET predictions have been integral to their development. In the study of methoxypyridine-derived gamma-secretase modulators, specific analogs were selected for in vitro ADMET analysis based on initial computational screening. nih.gov This led to the identification of compounds with acceptable cytochrome P450 inhibition profiles and good brain penetration properties. nih.gov

Similarly, computational tools like admetSAR and Chemicalize have been used to predict the ADMET properties of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.gov These platforms provide information on a wide range of pharmacokinetic parameters based on the compound's chemical structure. nih.gov The use of such tools is vital for understanding the fate of a molecule within the body. nih.gov

A detailed computational analysis was performed on 2-methoxy-4,6-diphenylnicotinonitrile, which combined theoretical predictions with experimental data. mdpi.com While molecular docking suggested strong inhibitory potential against its target protein, the ADMET predictions highlighted potential liabilities. mdpi.com Specifically, challenges related to the compound's aqueous solubility and its interactions with drug transport proteins were identified, which could hinder its development as a viable drug candidate. mdpi.com

The table below summarizes the predicted ADMET properties for a selection of compounds from a study on Encephalartos ferox, illustrating the type of data generated in such computational evaluations. These predictions are based on established models and help filter compounds based on their drug-likeness and potential toxicity.

Table 2: Predicted ADMET Properties for Selected Compounds

Biological Activity and Medicinal Chemistry Applications of 2 Methoxypyridin 4 Ol and Its Analogs

Antimicrobial Activity

The antimicrobial properties of compounds related to 2-Methoxypyridin-4-ol have been a subject of interest in the search for new therapeutic agents.

Antibacterial Properties and Mechanisms of Action

While direct studies on the antibacterial properties of this compound are not extensively detailed in the provided results, the broader class of pyridine (B92270) derivatives is known for its diverse biological activities, including antibacterial effects. mdpi.com The mechanisms often involve the disruption of essential cellular processes in bacteria. For instance, some heterocyclic compounds, a class to which this compound belongs, are investigated for their ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to bacterial cell death.

Antifungal Properties

The potential of pyridine derivatives extends to antifungal applications. ontosight.ai Some studies have explored compounds with a pyridine core for their ability to inhibit the growth of various fungal species. ontosight.ai The mechanism of action for antifungal agents can vary, but often involves the disruption of the fungal cell membrane, which is crucial for the organism's survival. researchgate.net For example, some antifungal compounds work by interfering with the synthesis of ergosterol, a key component of the fungal cell membrane.

Anticancer Potential and Cytotoxicity

The anticancer properties of this compound analogs have been more extensively studied, with research focusing on their ability to inhibit cancer cell growth and induce cell death through various mechanisms. mdpi.commdpi.com

Inhibition of Cancer-Related Pathways (e.g., c-Met, VEGFR-2, PI3K/mTOR)

Several analogs of 2-methoxypyridine (B126380) have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression.

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor development and the spread of cancer. researchgate.netamegroups.org Aberrant activation of the HGF/c-Met signaling pathway is linked to tumorigenesis. researchgate.net A novel pyridine bioisostere of Cabozantinib, a known c-Met inhibitor, has shown potent anti-proliferative activity against hepatocellular carcinoma (HCC) cell lines. semanticscholar.org This suggests that the pyridine scaffold is a promising framework for developing new c-Met inhibitors. semanticscholar.org Some 1,2,4-triazine (B1199460) derivatives with potential c-Met kinase inhibitory activity have also been explored. researchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govoncotarget.com Several drugs targeting VEGFR-2 are used in cancer therapy. nih.gov Derivatives containing a 2-methoxypyridine moiety have shown greater VEGFR-2 inhibitory properties compared to their unsubstituted pyridine counterparts. nih.gov For example, a pyridine-triazole derivative exhibited an IC₅₀ value of 1.33 nM against VEGFR-2. nih.gov Another compound, a 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one, also functions as a VEGFR-2 inhibitor.

PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its abnormal activation is common in many human cancers. mdpi.comresearchgate.netnih.gov Dual inhibitors targeting both PI3K and mTOR are being investigated as a strategy to overcome resistance to single-target therapies. mdpi.comnih.gov A series of sulfonamide methoxypyridine derivatives have been synthesized as novel and potent dual PI3K/mTOR inhibitors. mdpi.com One such derivative, compound 22c, displayed strong inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). researchgate.net Another compound, DHW-208, a 2-methoxypyridin-3-yl derivative, was identified as a pan-PI3K inhibitor that also acts as a dual inhibitor of PI3K and mTOR. researchgate.net

Antiproliferative Effects on Various Cancer Cell Lines

Analogs of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Cell LineCompound TypeIC₅₀ ValuesReference
HeLa (Cervical Cancer) 2-methoxyestradiol (B1684026) analog (4a)4.53 μM nih.gov
Pyridine derivativesNot specified mdpi.commdpi.com
MDA-MB-231 (Breast Cancer) 2-methoxypyridine derivative (58)0.0046 mM mdpi.com
2-methoxymethylestradiolNot specified nih.gov
13β-steroid (kuz7)Not specified researchgate.net
HepG2 (Liver Cancer) Pyridinethione derivativesStrong activity nih.govacs.orgresearchgate.net
2-thioxoimidazolidin-4-one derivative (4)0.017 μM nih.gov
DU145 (Prostate Cancer) 3D cell cultureHigher concentrations needed vs 2D nih.gov

Studies have shown that the presence of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups on pyridine derivatives can enhance their antiproliferative activity. mdpi.com For example, in the MDA-MB-231 breast cancer cell line, the introduction of OMe groups and the combination of OMe and OH groups led to a significant decrease in IC₅₀ values. mdpi.com Similarly, a 2-methoxyestradiol analog, compound 4a, showed a notable inhibitory effect on the growth of HeLa cells. nih.gov In HepG2 liver cancer cells, a variety of pyridinethione derivatives exhibited strong antiproliferative activities. nih.govacs.orgresearchgate.net

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism through which this compound analogs exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Several studies have shown that these compounds can halt the progression of the cell cycle, often at the G1/S or G2/M phase. A 2-methoxy-4-vinylphenol (B128420) was found to induce a G1 arrest in NIH 3T3 cells by inhibiting the hyper-phosphorylation of the retinoblastoma protein. nih.gov Another compound, a sulfonamide methoxypyridine derivative (22c), caused cell cycle arrest in the G0/G1 phase in HCT-116 cells. researchgate.netnih.gov Similarly, a novel pan-PI3K inhibitor, DHW-208, induced G0/G1 cell-cycle arrest in breast cancer cells. researchgate.net In contrast, 2-methoxyestradiol was shown to induce a G2/M phase arrest in nasopharyngeal carcinoma cells. nih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Analogs of this compound have been shown to trigger apoptosis through various molecular pathways. For instance, the sulfonamide methoxypyridine derivative 22c was found to induce apoptosis in HCT-116 cells. researchgate.netnih.gov This was confirmed by flow cytometry and Hoechst staining, which showed an increase in apoptotic cells in a dose-dependent manner. nih.gov The PI3K/mTOR dual inhibitor DHW-208 also induced apoptosis in breast cancer cells via the mitochondrial pathway. researchgate.net The anticancer activity of some compounds is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. nih.govscielo.br

Tubulin Polymerization Inhibition

Analogs of this compound have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making it a key target for anticancer drug development. nih.govcytoskeleton.com Disruption of the dynamic process of microtubule formation and breakdown can lead to cell-cycle arrest and subsequent cell death. nih.gov Colchicine (B1669291) binding site inhibitors (CBSIs) are a class of drugs that interfere with tubulin assembly. frontiersin.org Due to their structural simplicity and ability to overcome multidrug resistance, they are a significant area of interest in cancer therapy. frontiersin.org

Research into XRP44X analogs, which are structurally related to methoxypyridine compounds, has shown that modifications to the heterocyclic rings can significantly impact their tubulin polymerization inhibition activity. frontiersin.org For instance, certain binary substituted methoxy compounds on the D ring have demonstrated enhanced activity. frontiersin.org One such compound, 20a, was found to effectively inhibit tubulin polymerization, disrupt the normal morphology of intracellular microtubules, and cause cell cycle arrest in the G2/M phase. frontiersin.org

Further studies on indole-3-glyoxylamide (B122210) based tubulin polymerization inhibitors revealed that specific substitutions influence potency. acs.org For example, compound 32 , which features an additional methyl group, was identified as the most potent in the series with a lethal concentration (LC50) of 12 nM against FaDu head and neck cancer cells. acs.org A subset of these compounds confirmed their mechanism of action by binding to the colchicine site on tubulin and disrupting the microtubule network within cells. acs.org

CompoundActivityCell LineMeasurementSource
Compound 20a Tubulin Polymerization InhibitionHeLaG2/M Phase Arrest frontiersin.org
Compound 32 CytotoxicityFaDuLC50 = 12 nM acs.org
Compound 35b Tubulin Polymerization Inhibition-Low Concentration frontiersin.org
Compound 35c Tubulin Polymerization Inhibition-Low Concentration frontiersin.org

This table summarizes the activity of selected analogs related to this compound in the context of tubulin polymerization inhibition.

Immunomodulating Properties

The immunomodulating potential of this compound analogs is a significant area of research, particularly in the context of autoimmune diseases and cancer. semanticscholar.orggoogle.comdrugbank.com

Certain 6-alkoxypyridin-3-ol analogs have demonstrated the ability to modulate cytokine signaling pathways, which are crucial in the differentiation and function of immune cells. semanticscholar.org For example, the compound BJ-3105 has been shown to inhibit the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ) and interleukin-17 (IL-17) from CD4+ T cells. semanticscholar.org These T helper cells, specifically Th1 (producing IFN-γ) and Th17 (producing IL-17), are critically involved in the pathology of various autoimmune diseases. semanticscholar.org

The mechanism of action for BJ-3105 involves the inhibition of the phosphorylation of JAK (Janus kinase) and its downstream Signal Transducer and Activator of Transcription (STAT) proteins. semanticscholar.org This interference with the JAK/STAT signaling pathway is critical as it is utilized by numerous cytokines, including those pivotal for Th1 and Th17 differentiation like IL-12 and IL-23. semanticscholar.org By blocking these pathways, BJ-3105 effectively suppresses the differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 effector cells. semanticscholar.org

The modulation of immune responses by this compound analogs suggests their potential use in combination with existing immunosuppressive therapies. Combining therapies can enhance efficacy and potentially reduce the doses of individual drugs, thereby minimizing side effects. For instance, combination therapy with immunomodulators has been shown to improve the pharmacokinetics of certain biologic drugs like infliximab. nih.gov While direct studies on combining this compound analogs with traditional immunosuppressants like azathioprine (B366305) or methotrexate (B535133) are not detailed, their targeted action on cytokine signaling pathways presents a complementary approach. semanticscholar.orgnih.gov The inhibition of JAK kinases by pyridin-2(1H)-one derivatives, which are structurally related, points to a potent immunosuppressive effect that could be therapeutically beneficial in transplant rejection and various autoimmune and inflammatory diseases. google.com

Enzyme and Receptor Modulation

Analogs of this compound have been identified as modulators of various enzymes and receptors, indicating a broad therapeutic potential. nih.govresearchgate.net

Several 2-aminopyridine (B139424) analogs have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov The production of nitric oxide (NO) by iNOS is a key component of the inflammatory response. Overproduction of NO is implicated in various inflammatory and neurodegenerative disorders. acs.orgescholarship.org

A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues were developed, with compounds 9 , 18 , and 20 identified as potent iNOS inhibitors. nih.gov The structure-activity relationship studies indicated that steric and electronic properties of the substituent at the 6-position of the pyridine ring are critical for inhibitory potency. nih.gov For example, compound 18 showed enhanced potency and selectivity for iNOS. nih.gov These findings highlight the potential for designing highly selective iNOS inhibitors based on the 2-aminopyridine scaffold. escholarship.org

CompoundTargetPotency/SelectivitySource
Compound 9 iNOSPotential PET tracer nih.gov
Compound 18 iNOSEnhanced potency and selectivity nih.gov
Compound 20 iNOSPotential PET tracer nih.gov

This table displays iNOS inhibitors based on the 2-aminopyridine scaffold.

Methoxypyridine-derived compounds have been developed as gamma-secretase modulators (GSMs), which are of significant interest for the treatment of Alzheimer's disease. nih.gov Unlike gamma-secretase inhibitors (GSIs), which can cause side effects by inhibiting the processing of other essential substrates like Notch, GSMs allosterically modulate the enzyme. nih.govsemanticscholar.org This modulation results in a decreased production of the toxic amyloid-beta 42 (Aβ42) peptide and an increase in the production of shorter, less amyloidogenic Aβ peptides like Aβ37 and Aβ38. semanticscholar.orgresearchgate.net

The introduction of a methoxypyridine motif into a tetracyclic scaffold has led to compounds with improved activity in reducing Aβ42 production and better drug-like properties, including solubility. nih.gov Photoaffinity labeling studies have shown that these GSMs bind to an allosteric site on the presenilin 1 (PS1) subunit of the γ-secretase complex. nih.gov Preclinical studies with a potent GSM demonstrated robust efficacy in reducing Aβ42 levels in multiple species. researchgate.net For instance, certain pyridazine (B1198779) compounds showed IC50 values for Aβ42 secretion inhibition in the low nanomolar range. semanticscholar.org

CompoundTargetEffectIC50/EC50Source
Compound 1 Aβ42 SecretionInhibitionIC50 = 84 nM semanticscholar.org
Compound 2 Aβ42 SecretionInhibitionIC50 = 4.1 nM semanticscholar.org
Compound 3 Aβ42 SecretionInhibitionIC50 = 5.3 nM semanticscholar.org
Compound 1 Aβ38 SecretionPotentiationEC50 = 84 nM semanticscholar.org
Compound 2 Aβ38 SecretionPotentiationEC50 = 18 nM semanticscholar.org
Compound 3 Aβ38 SecretionPotentiationEC50 = 29 nM semanticscholar.org

This table presents the in vitro activity of selected pyridazine-based gamma-secretase modulators.

Pharmacological Relevance of Pyridinol Derivatives in Drug Development

Pyridinone structures are considered "privileged scaffolds" in medicinal chemistry. nih.govsci-hub.se This is due to their ability to act as both hydrogen bond donors and acceptors, their capacity to serve as bioisosteres for other cyclic compounds like phenyls and pyridines, and their influence on critical drug properties such as lipophilicity, aqueous solubility, and metabolic stability. nih.govsci-hub.se The pyridinone ring is a common feature in a variety of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. sci-hub.se

Role as Intermediates in Pharmaceutical Synthesis (e.g., Finerenone)

A significant application of pyridinol derivatives is their role as key intermediates in the synthesis of pharmaceuticals. For instance, 4-amino-5-methylpyridin-2-ol, a related pyridinol compound, is a crucial precursor in the production of Finerenone. chemicalbook.comenantilabs.com Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes. nih.govgoogle.com

The synthesis of Finerenone has been approached through various methods, including processes that involve the resolution of a racemic mixture using chiral chromatography or classical resolution with tartaric acid derivatives. chemicalbook.comnih.gov

Table 1: Role of Pyridinol Derivatives in Finerenone Synthesis

Intermediate Role in Synthesis Resulting Pharmaceutical
4-Amino-5-methylpyridin-2-ol Key building block for the dihydropyridine (B1217469) core Finerenone

Enhancement of Lipophilicity and Metabolic Stability through Substitutions

The pyridinone scaffold offers a versatile platform for medicinal chemists to modulate the physicochemical properties of drug candidates, particularly lipophilicity and metabolic stability. nih.govsci-hub.se The introduction of a pyridine or pyridone ring can significantly impact a molecule's metabolic profile. dovepress.com Replacing a phenyl ring with a more polar pyridone can lead to a desirable decrease in lipophilicity (cLogP), which often correlates with improved solubility and a better cytochrome P450 (CYP) inhibition profile. sci-hub.se

For example, in the development of neuropeptide Y5 receptor antagonists, switching from a phenyl linker to a more polar pyridone linker resulted in compounds within a more favorable cLogP range, addressing issues of high lipophilicity and CYP inhibition. sci-hub.se Similarly, replacing a phenyl group with a 2-pyridone in a series of indazole-derived glucocorticoid receptor modulators led to a significant reduction in cLogP and an increase in solubility while maintaining high potency. sci-hub.se

Studies have shown that introducing a pyridine ring can enhance metabolic stability. nih.gov For instance, replacing a phenyl ring with a pyridyl group in a series of MARK inhibitors greatly increased metabolic stability, likely by reducing lipophilicity and increasing resistance to oxidative metabolism. nih.gov Furthermore, the metabolic stability of pyridone derivatives themselves has been investigated, with 4-pyridones showing greater metabolic stability compared to their 4-quinolone and 9-acridone counterparts. acs.org This increased stability is consistent with a progressive increase in the fraction of sp³ hybridized carbon atoms (Fsp³). acs.org

The strategic placement of substituents on the pyridinone ring allows for the fine-tuning of these properties to achieve a balance of potency, solubility, and metabolic stability, which are critical for the development of successful drug candidates. nih.gov

Table 2: Impact of Pyridone Substitution on Physicochemical Properties

Original Moiety Replacing Moiety Observed Effect Example Drug Class
Phenyl Pyridone Reduced lipophilicity, improved solubility, mitigated CYP inhibition Neuropeptide Y5 receptor antagonists
Phenyl 2-Pyridone Reduced cLogP, increased solubility Glucocorticoid receptor modulators

Impact on Blood-Brain Barrier (BBB) Permeability

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for therapies targeting the central nervous system (CNS). The structure of pyridinol derivatives can be modified to influence their BBB permeability. nih.govnih.gov Generally, increased lipophilicity is associated with enhanced BBB penetration, but this is not the only factor. mdpi.com

Research on N-alkylpyridinones has shown a good correlation between BBB permeability and both LogP(octanol) and LogP(cyclohexane) values. nih.gov However, the introduction of a hydroxyl group, as in 1,omega-hydroxyalkyl hydroxypyridinones, significantly reduces their ability to cross the BBB compared to simple 1-alkyl derivatives. nih.gov This suggests that while lipophilicity plays a role, specific functional groups can dramatically alter BBB penetration.

In some cases, pyridinol-based compounds are designed with the intention of limited BBB permeability, for example, in iron chelators for treating systemic iron overload where CNS entry is undesirable. nih.gov Conversely, for CNS-active drugs, modifications can be made to improve BBB penetration. Computational predictions and preliminary studies on some 2-pyridone-based inhibitors of α-synuclein aggregation indicated low BBB permeability for the parent compound, but newly designed active derivatives are predicted to have better BBB permeability. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.